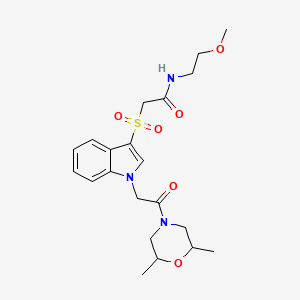
2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-methoxyethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-methoxyethyl)acetamide is a useful research compound. Its molecular formula is C21H29N3O6S and its molecular weight is 451.54. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-methoxyethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-methoxyethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Acetamide Derivatives and Biological Effects
Acetamide and its derivatives, including N,N-dimethylacetamide and N-methylacetamide, are compounds with significant commercial importance and a wide spectrum of biological activities. Recent studies have expanded our understanding of the biological effects of exposure to these chemicals, highlighting the importance of monitoring their usage and potential health impacts. The biological responses to these compounds vary and reflect the unique biology and intended applications of each chemical (Kennedy, 2001).
Cholinesterase Inhibitors and Protective Efficacy
Certain cholinesterase inhibitors demonstrate protective efficacy when administered prior to exposure to organophosphates. The prophylactic potential of reversible acetylcholinesterase inhibitors, including various compounds like physostigmine and pyridostigmine, highlights their significance in mitigating the effects of exposure to organophosphates. The compound K-27, in particular, exhibits a broad-spectrum protective effect against various organophosphate compounds, indicating its promise as a prophylactic agent (Lorke & Petroianu, 2018).
Heterocyclic Synthesis Utilizing Acetamide Derivatives
2-cyano-N-(2-hydroxyethyl) acetamide is a key intermediate in the synthesis of diverse and novel heterocyclic systems. Its role in chemical reactivity and the preparation of target compounds underlines its significance in the domain of synthetic chemistry, offering pathways for the creation of various synthetically valuable heterocycles (Gouda et al., 2015).
Dimethyl Sulfoxide (DMSO) and Biological Effects
Dimethyl sulfoxide is a compound of interest due to its simple structure, aprotic solvent properties, and controversial role in therapy and toxicity. It has the ability to dissolve therapeutic and toxic agents not soluble in water and exhibits a range of physiologic and pharmacologic properties, including penetration enhancement across biological membranes, free radical scavenging, and anticholinesterase activity. Despite its low systemic toxicity, the combination of DMSO with other toxic agents demands attention for potential toxicological implications (Brayton, 1986).
Sulfonamides and Medicinal Applications
Sulfonamides, including indolylarylsulfones, are recognized for their potent inhibitory action against the human immunodeficiency virus type 1 non-nucleoside reverse transcriptase. These compounds, through structure-activity relationship studies, have been tailored to improve their pharmacological profiles, indicating their potential as drug candidates for treating AIDS and related infections in combination with other antiretroviral agents (Famiglini & Silvestri, 2018).
Eigenschaften
IUPAC Name |
2-[1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O6S/c1-15-10-24(11-16(2)30-15)21(26)13-23-12-19(17-6-4-5-7-18(17)23)31(27,28)14-20(25)22-8-9-29-3/h4-7,12,15-16H,8-11,13-14H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDEFDNQNCQFWLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-methoxyethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

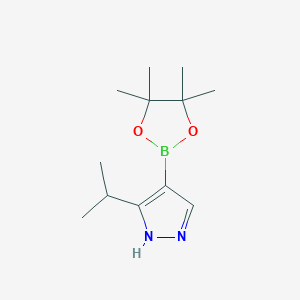


![[4-[(Z)-2-Cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2424692.png)
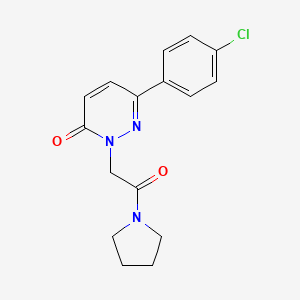
![2-[(3R,5S)-7-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxa-7-azaspiro[4.4]nonan-3-yl]acetic acid](/img/structure/B2424695.png)
![2-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B2424696.png)

![6-Boc-4-oxa-5-thia-6-azaspiro[2.4]heptane 5,5-Dioxide](/img/structure/B2424700.png)
![6-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]pyridine-3-carboxamide](/img/structure/B2424702.png)
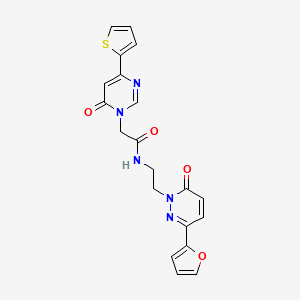
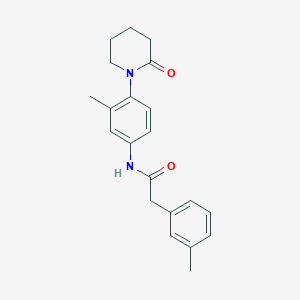
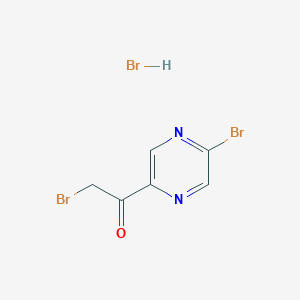
![butyl 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2424709.png)